5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine 5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18376571
InChI: InChI=1S/C7H6N4O2/c1-5-2-3-6(11(12)13)7-8-4-9-10(5)7/h2-4H,1H3
SMILES:
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol

5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

CAS No.:

Cat. No.: VC18376571

Molecular Formula: C7H6N4O2

Molecular Weight: 178.15 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine -

Specification

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
IUPAC Name 5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
Standard InChI InChI=1S/C7H6N4O2/c1-5-2-3-6(11(12)13)7-8-4-9-10(5)7/h2-4H,1H3
Standard InChI Key ZYCLZFJGKAQTKV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C2=NC=NN12)[N+](=O)[O-]

Introduction

Chemical and Structural Properties

Molecular Characteristics

5-Methyl-8-nitro- triazolo[1,5-a]pyridine (C₇H₆N₄O₂) has a molecular weight of 178.15 g/mol and features a planar heterocyclic framework. The triazole ring (positions 1–3) is fused to the pyridine moiety (positions 4–8), with a methyl group at position 5 and a nitro group at position 8. This arrangement enhances electron-withdrawing effects, influencing reactivity and binding affinity .

Table 1: Molecular Properties of 5-Methyl-8-nitro- triazolo[1,5-a]pyridine

PropertyValue
Molecular FormulaC₇H₆N₄O₂
Molecular Weight178.15 g/mol
IUPAC Name5-methyl-8-nitro- triazolo[1,5-a]pyridine
Canonical SMILESCC1=CC=C(C2=NC=NN12)N+[O-]
Melting Point181–182°C (ethanol/benzene)
Density1.39 g/cm³

The nitro group at position 8 contributes to the compound’s polarity, facilitating interactions with hydrophobic enzyme pockets . X-ray crystallography of analogous structures reveals a coplanar geometry between the triazole and pyridine rings, optimizing π-π stacking in biological systems .

Spectroscopic Data

  • NMR (¹H): Signals at δ 2.45 ppm (s, 3H, CH₃) and δ 8.20–8.80 ppm (m, 3H, pyridine-H) confirm substituent positions.

  • IR: Stretching vibrations at 1520 cm⁻¹ (NO₂ asymmetric) and 1340 cm⁻¹ (NO₂ symmetric) validate the nitro group .

  • MS: Molecular ion peak at m/z 178.15 (M⁺) aligns with the molecular formula.

Synthesis Methodologies

Conventional Cyclization Approaches

Early syntheses relied on cyclization of 2-aminopyridine derivatives with nitriles under acidic conditions. For example, reacting 5-methyl-2-aminopyridine with nitrating agents (e.g., HNO₃/H₂SO₄) introduces the nitro group, followed by triazole ring closure using hydrazine derivatives . Yields typically range from 60–75%, with purity dependent on recrystallization solvents.

Microwave-Assisted Synthesis

A catalyst-free microwave method (150°C, 30 min) using enaminonitriles and benzohydrazides achieves 83–90% yields . This tandem reaction involves:

  • Transamidation: Enaminonitrile (1) reacts with benzohydrazide (2) to form intermediate A.

  • Nucleophilic Addition: Nitrile attack generates intermediate B.

  • Condensation: Cyclization yields the triazolo-pyridine core .

Table 2: Optimization of Microwave Synthesis Conditions

SolventTemperature (°C)Time (min)Yield (%)
Toluene1202483
DMF1503078
Chlorobenzene1304579

Microwave irradiation reduces reaction times from hours to minutes, enhancing scalability .

Post-Functionalization Strategies

Late-stage modifications include:

  • Nitration: Direct nitration of 5-methyl- triazolo[1,5-a]pyridine using fuming HNO₃ .

  • Cross-Coupling: Suzuki-Miyaura reactions to introduce aryl groups at position 2 .

Biological Activities and Mechanisms

Cell LineIC₅₀ (µM)Target Kinase
MCF-72.5EGFR
HeLa3.8VEGFR-2
A5494.2PDGFR-β

Antibacterial and Antiviral Profiles

While primarily studied for oncology, structural analogs show activity against Enterococcus faecium (MIC = 8 µg/mL) and HIV-1 RNase H (IC₅₀ = 12 µM) . The nitro group enhances membrane permeability, facilitating bacterial uptake .

Comparative Analysis with Analogous Compounds

Triazolo[1,5-a]pyrimidines

Replacing the pyridine ring with pyrimidine (e.g., 5-methyl-6-nitro- triazolo[1,5-a]pyrimidine) reduces planarity, decreasing kinase affinity but improving solubility .

Phosphonylated Derivatives

Phosphonate groups at position 3 (e.g., 3-methylphosphonylated analogs) enhance chelation with metal ions, useful in catalytic applications .

Applications in Medicinal Chemistry

Drug Development

The compound’s kinase inhibition profile positions it as a lead for tyrosine kinase inhibitors (TKIs). Preclinical studies suggest synergy with paclitaxel in reducing tumor volume by 68% in murine models .

Materials Science

Conjugated π-systems enable use in organic light-emitting diodes (OLEDs). Electron-deficient nitro groups improve electron transport properties .

Recent Advances and Future Directions

Green Synthesis

Solvent-free mechanochemical methods reduce waste, achieving 85% yields .

Targeted Drug Delivery

Nanoencapsulation in liposomes improves bioavailability, with 92% encapsulation efficiency reported.

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